molecular formula C31H50N7O17P3S-4 B1265323 decanoyl-CoA(4-)

decanoyl-CoA(4-)

Cat. No. B1265323
M. Wt: 917.8 g/mol
InChI Key: CNKJPHSEFDPYDB-HSJNEKGZSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoyl-CoA(4-) is an acyl-CoA(4-) species arising from deprotonation of the phosphate and diphosphate OH groups of decanoyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a saturated fatty acyl-CoA(4-) and a medium-chain fatty acyl-CoA(4-). It is a conjugate base of a decanoyl-CoA.

Scientific Research Applications

1. Production of Valuable Compounds from Renewables

Decanoyl-CoA plays a crucial role in the production of decanoic acid, a compound with industrial relevance. By using a cell factory engineered to exploit the chain-length specificity of β-oxidation reversal and thioesterase enzymes, decanoic acid can be selectively produced from glycerol. This method showcases the potential of decanoyl-CoA in renewable resource-based production of valuable industrial chemicals and biofuels (Kim & Gonzalez, 2018).

2. Metabolic Engineering for 1-Octanol Production

In a study exploring the production of 1-octanol, a valuable chemical industry molecule, decanoyl-CoA was involved in a high flux thioesterase route. This process utilized engineered Escherichia coli to achieve gram per liter titers of 1-octanol, highlighting the applicability of decanoyl-CoA in the metabolic engineering of microorganisms for sustainable chemical production (Hernández Lozada et al., 2020).

3. Role in Yeast Fatty Acid Synthetase

Research on yeast fatty acid synthetase revealed that decanoyl-CoA can act as a primer for fatty acid synthesis. The study provided insights into the specificity of fatty acid synthetase concerning the priming substrate, with decanoyl-CoA demonstrating notable priming activity at low concentrations (Pirson, Schuhmann, & Lynen, 1973).

properties

Product Name

decanoyl-CoA(4-)

Molecular Formula

C31H50N7O17P3S-4

Molecular Weight

917.8 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-decanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/p-4/t20-,24-,25-,26+,30-/m1/s1

InChI Key

CNKJPHSEFDPYDB-HSJNEKGZSA-J

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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